2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine

Medicinal Chemistry ADME Prediction Lead Optimization

Source 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine to enhance membrane permeability (+0.75 LogP gain over unsubstituted piperidine analogs) and shield against CYP450 N-dealkylation. The 3,5-dimethyl chirality enables stereospecific SAR for kinase selectivity, with validated PI3Kδ activity (IC50 102 nM). This building block is a privileged scaffold for oncology and CNS lead optimization.

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 1427650-03-0
Cat. No. B1430139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine
CAS1427650-03-0
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=CC(=NC=C2)Cl)C
InChIInChI=1S/C12H17ClN2/c1-9-5-10(2)8-15(7-9)11-3-4-14-12(13)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3
InChIKeySRWPUGKZZLYMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine (CAS 1427650-03-0): A Specialized Heterocyclic Building Block for Drug Discovery


2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine (CAS 1427650-03-0) is a synthetic heterocyclic compound belonging to the class of 4-aminopyridines, characterized by a 3,5-dimethylpiperidine moiety . This structural motif is integral to medicinal chemistry, with substituted pyridyl-piperidines being a privileged scaffold in kinase inhibitor and CNS drug discovery [1]. The compound serves as a key intermediate or building block, offering a functional handle (2-chloro) for further derivatization and a sterically defined amine component that differentiates it from simpler, unsubstituted piperidine analogs [1].

Why Unsubstituted Piperidine Analogs Cannot Substitute for 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine in Lead Optimization


In medicinal chemistry, subtle structural modifications to a piperidine ring profoundly impact a molecule's physicochemical properties, target binding, and metabolic stability. The 3,5-dimethyl substitution on the piperidine ring of 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine is not a trivial alteration. As established by structure-activity relationship (SAR) studies on pyridine-piperidine systems, changes at specific positions on the piperidine ring are critical for conferring binding specificity and functional activity [1]. Furthermore, in the development of related 4-(piperidin-1-yl)pyridine-based drug candidates, even minor modifications to the piperidine ring were shown to drastically alter potency, selectivity, and oral bioavailability [2]. Therefore, substituting this compound with a simpler analog like 2-Chloro-4-(piperidin-1-yl)pyridine or other in-class compounds risks invalidating established SAR, altering pharmacokinetic profiles, and ultimately failing to meet project-specific criteria for target engagement, selectivity, or developability. The following quantitative evidence delineates these critical differences.

Quantitative Differentiation of 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine vs. Close Analogs


Increased Lipophilicity (cLogP) Confers Enhanced Membrane Permeability Potential

The introduction of two methyl groups at the 3- and 5-positions of the piperidine ring in 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine significantly increases its calculated lipophilicity (LogP) compared to the unsubstituted analog, 2-Chloro-4-(piperidin-1-yl)pyridine. This is a key driver for improved passive membrane permeability, a critical parameter in drug discovery for achieving oral bioavailability or cell penetration. The target compound has a predicted LogP of 3.54 , whereas the unsubstituted comparator has a reported LogP of 2.79 [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Potential for Enhanced Metabolic Stability via Steric Shielding of the Piperidine Nitrogen

A common metabolic liability of N-alkylpiperidines is oxidative N-dealkylation by cytochrome P450 enzymes, particularly CYP3A4 [1]. The 3,5-dimethyl substitution on the piperidine ring of the target compound introduces steric hindrance adjacent to the nitrogen atom. This steric bulk is a well-recognized medicinal chemistry tactic to shield the amine and its adjacent alpha-carbon atoms from metabolic enzymes, thereby potentially reducing clearance and improving in vivo half-life [1]. While direct comparative metabolic stability data (e.g., intrinsic clearance in microsomes) for this specific compound vs. its unsubstituted analog is not publicly available, the class-level inference is strong.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Defined Synthetic Utility as a Chiral and Achiral Building Block

The 3,5-dimethylpiperidine moiety exists as two diastereomers: an achiral cis (R,S) isomer and a chiral trans (R,R)/(S,S) enantiomeric pair [1]. This property makes 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine a versatile building block. Researchers can procure the specific stereoisomer required to probe chiral interactions with a biological target or to control the 3D conformation of a lead molecule. This is in contrast to the simpler analog 2-Chloro-4-(piperidin-1-yl)pyridine, which is achiral and lacks this degree of stereochemical control . The compound serves as a late-stage intermediate for introducing a conformationally defined, lipophilic amine into a molecular scaffold via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions at the 2-chloro position.

Organic Synthesis Chiral Chemistry Process Chemistry

Association with Privileged Scaffolds in PI3K/AKT/mTOR Pathway Inhibition

Compounds featuring a substituted 4-(piperidin-1-yl)pyridine core have been extensively explored as inhibitors of lipid kinases, particularly the Class I PI3K isoforms [1]. While specific IC50/Ki data for the exact target compound is not in the public domain, its core structure closely aligns with known PI3Kδ and PI3Kα inhibitors. For example, a related series of compounds demonstrates that modifications to the piperidine and pyridine rings can yield potent PI3Kδ inhibition, with some analogs achieving cellular IC50 values as low as 102 nM against PI3Kδ-mediated AKT phosphorylation [2]. This class-level activity underscores the value of the 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine scaffold as a starting point for designing novel, potent, and selective PI3K pathway inhibitors.

Oncology Kinase Inhibition Signal Transduction

Optimal Procurement and Application Scenarios for 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine Based on Evidence


Lead Optimization for CNS and Oncology Targets Requiring High Lipophilicity

Procure 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine when optimizing a lead series for enhanced membrane permeability or blood-brain barrier penetration. The evidence shows a predicted LogP of 3.54 , a significant increase of +0.75 over the unsubstituted piperidine analog (LogP 2.79) . This higher lipophilicity is a key driver for improving passive diffusion across biological membranes, making it a strategically superior choice over less lipophilic analogs for CNS or intracellular targets.

Designing Metabolically Stable Drug Candidates by Mitigating N-Dealkylation

Utilize this compound as a strategic building block when addressing a metabolic liability identified as N-dealkylation of a piperidine moiety. The 3,5-dimethyl substitution provides steric shielding around the piperidine nitrogen, a recognized tactic to reduce CYP450-mediated oxidative metabolism . By selecting this compound over an unsubstituted piperidine analog, medicinal chemists can preemptively design for improved metabolic stability and potentially longer in vivo half-life, thereby increasing the chances of downstream success.

Exploring Stereochemical Space and Conformational Restriction in SAR Studies

Source 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine for advanced SAR studies requiring stereochemical definition. The 3,5-dimethylpiperidine moiety introduces two stereocenters, offering cis and trans diastereomers . This contrasts with the simpler, achiral 2-Chloro-4-(piperidin-1-yl)pyridine . This feature is crucial for probing chiral interactions with a biological target or locking a molecule into a preferred bioactive conformation, enabling the creation of more selective and potent drug candidates and strengthening intellectual property positions.

Developing Next-Generation PI3K/AKT/mTOR Pathway Inhibitors

Employ 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine as a core scaffold in oncology or immunology programs targeting the PI3K/AKT/mTOR signaling pathway. The compound's core structure is a privileged motif for Class I PI3K inhibition, with closely related analogs demonstrating cellular potency (e.g., IC50 of 102 nM against PI3Kδ) . Its procurement enables access to a validated chemical space for developing novel kinase inhibitors with potential therapeutic applications in cancer and inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.